Methylpheophorbide-a-(hexyl-ether)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylpheophorbide-a-(hexyl-ether) is a chlorophyll derivative that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of Methylpheophorbide-a-(hexyl-ether) involves the production of reactive oxygen species (ROS) in cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, where it induces the production of ROS. The increased levels of ROS cause oxidative stress, which leads to cell death in cancer cells.
Biochemical And Physiological Effects
Methylpheophorbide-a-(hexyl-ether) has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its selectivity towards cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, making it an effective therapy for cancer treatment. However, one of the limitations of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its potential toxicity to normal cells. This compound can induce oxidative stress in normal cells, leading to cell death.
Future Directions
For the study of Methylpheophorbide-a-(hexyl-ether) include the development of novel analogs, optimization of the synthesis method, and combination with other therapies.
Synthesis Methods
Methylpheophorbide-a-(hexyl-ether) is synthesized using various methods, including the extraction of chlorophyll from plants or the synthesis of chlorophyll analogs. One of the most commonly used methods for the synthesis of Methylpheophorbide-a-(hexyl-ether) is the acid-catalyzed reaction of chlorophyll-a with hexanol. This method involves the use of concentrated HCl and hexanol, which are added to chlorophyll-a and heated to a specific temperature. The resulting product is then purified using column chromatography to obtain pure Methylpheophorbide-a-(hexyl-ether).
Scientific Research Applications
Methylpheophorbide-a-(hexyl-ether) has been extensively studied for its potential applications in cancer treatment. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
CAS RN |
128146-77-0 |
---|---|
Product Name |
Methylpheophorbide-a-(hexyl-ether) |
Molecular Formula |
C42H52N4O6 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1 |
InChI Key |
YSXJXWCZRCXKHU-RAECGGCMSA-N |
Isomeric SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
synonyms |
methylpheophorbide-a-(hexyl-ether) MP-A-6E |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.